1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its complex structure, which includes a triazole ring, an oxadiazole ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile oxide.
Formation of the Triazole Ring: This step often involves a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the oxadiazole and triazole intermediates with the appropriate phenyl groups under specific conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand for various biological targets.
Medicine
Medicinally, triazole and oxadiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound could be a candidate for drug development studies aimed at these therapeutic areas.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the synthesis of essential bacterial proteins by binding to specific enzymes. The molecular targets and pathways involved would include interactions with bacterial ribosomes or enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds are known for their stability and biological activity.
Oxadiazole Derivatives: These are often explored for their antimicrobial and anti-inflammatory properties.
Phenyl-Substituted Triazoles: These compounds are studied for their potential in drug development due to their diverse biological activities.
Uniqueness
1-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is unique due to the combination of the triazole and oxadiazole rings within a single molecule, which can confer a range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-12-8-10-14(11-9-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-11H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPUFXZOXNNFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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